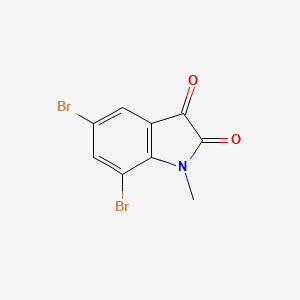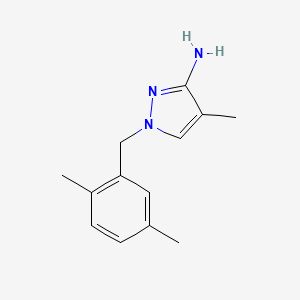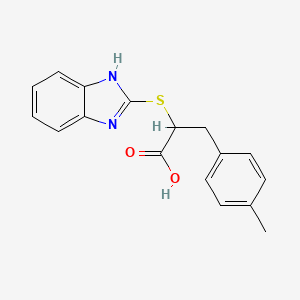![molecular formula C16H17BrN4O B10902919 2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide](/img/structure/B10902919.png)
2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromophenyl group, a pyridinylmethylidene group, and a butanehydrazide backbone. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide typically involves the following steps:
Formation of the hydrazide backbone: This can be achieved by reacting butanehydrazide with an appropriate bromophenyl amine under controlled conditions.
Introduction of the pyridinylmethylidene group: This step involves the condensation of the hydrazide intermediate with a pyridine aldehyde or ketone derivative.
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-bromophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide
- 2-[(3-fluorophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide
- 2-[(3-iodophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide
Uniqueness
2-[(3-bromophenyl)amino]-N’-[(E)-pyridin-4-ylmethylidene]butanehydrazide is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the combination of the bromophenyl and pyridinylmethylidene groups provides a distinct electronic environment that can affect the compound’s overall properties.
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-pyridin-4-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C16H17BrN4O/c1-2-15(20-14-5-3-4-13(17)10-14)16(22)21-19-11-12-6-8-18-9-7-12/h3-11,15,20H,2H2,1H3,(H,21,22)/b19-11+ |
InChI Key |
ZYJIHYSTRHLDMO-YBFXNURJSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=NC=C1)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=NC=C1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B10902844.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-[4-(piperidinosulfonyl)phenyl]acetamide](/img/structure/B10902854.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10902867.png)

![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)

![N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B10902878.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10902886.png)
![4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B10902891.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10902898.png)
![(3,6-dichloro-1-benzothiophen-2-yl){4-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10902912.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10902949.png)

